molecular formula C18H20N2O3 B5435696 3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide

3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide

Cat. No.: B5435696
M. Wt: 312.4 g/mol
InChI Key: NBEXXTLJYOXBEB-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its specific chemical characteristics.

Preparation Methods

The synthesis of 3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide involves several steps. The process typically starts with the preparation of the naphthalene derivative, followed by the introduction of the nitro group. The cyclopentyl group is then added, and the final step involves the formation of the propanamide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert the nitro group to an amine.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide is utilized in several scientific fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide can be compared with other similar compounds, such as:

  • 3-cyclopentyl-N-(5-nitro-1-naphthyl)propanamide
  • 3-cyclopentyl-N-(5-nitronaphthalen-2-yl)propanamide

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions .

Properties

IUPAC Name

3-cyclopentyl-N-(5-nitronaphthalen-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-18(12-11-13-5-1-2-6-13)19-16-9-3-8-15-14(16)7-4-10-17(15)20(22)23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEXXTLJYOXBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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